5-Bromo-2-cyclopropoxypyridine
Overview
Description
5-Bromo-2-cyclopropoxypyridine: is an organic compound with the molecular formula C8H8BrNO . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a cyclopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxypyridine typically involves the bromination of 2-cyclopropoxypyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-cyclopropoxypyridine derivatives with various functional groups.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclopropoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropoxypyridine depends on its application. In the context of medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would vary based on the specific derivative or conjugate being studied .
Comparison with Similar Compounds
- 2-Bromo-5-cyclopropoxypyridine
- 5-Chloro-2-cyclopropoxypyridine
- 5-Iodo-2-cyclopropoxypyridine
Comparison: 5-Bromo-2-cyclopropoxypyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns in substitution and coupling reactions. The choice of halogen can influence the compound’s electronic properties and its suitability for various applications .
Properties
IUPAC Name |
5-bromo-2-cyclopropyloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGHZOZHSRYNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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